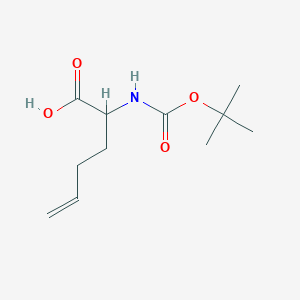

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid

Descripción general

Descripción

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is an organic compound with the molecular formula C₁₁H₁₉NO₄. It is a derivative of hexenoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of hex-5-enoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of hex-5-enoic acid and tert-butoxycarbonyl chloride are reacted in industrial reactors.

Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amino acid.

Oxidation: The double bond in the hexenoic acid moiety can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group after deprotection.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid in dichloromethane.

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: Hex-5-enoic acid and tert-butyl carbamate.

Oxidation: Hex-5-enoic acid derivatives with oxidized double bonds.

Substitution: Substituted hex-5-enoic acid derivatives.

Aplicaciones Científicas De Investigación

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during chain elongation.

Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Biological Studies: It serves as a precursor in the synthesis of biologically active molecules for research in biochemistry and molecular biology.

Industrial Chemistry: It is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, facilitating the synthesis of complex molecules.

Comparación Con Compuestos Similares

Similar Compounds

2-((tert-Butoxycarbonyl)amino)hexanoic acid: Similar structure but lacks the double bond in the hexenoic acid moiety.

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Similar structure but has one less carbon in the chain.

2-((tert-Butoxycarbonyl)amino)but-3-enoic acid: Similar structure but has two fewer carbons in the chain.

Uniqueness

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is unique due to the presence of both the Boc-protected amino group and the double bond in the hexenoic acid moiety. This combination allows for versatile synthetic applications, particularly in the preparation of complex organic molecules and peptides.

Actividad Biológica

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in biological systems. The molecular formula is , with a molecular weight of approximately 201.28 g/mol.

Synthesis Methods

Several synthesis routes have been explored for the production of this compound:

- Solid-Phase Peptide Synthesis (SPPS) : This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.

- Solution-Phase Synthesis : Fully protected peptide segments are prepared and then condensed in organic solvents.

- Industrial Production : Large-scale production often utilizes SPPS due to its efficiency and automation capabilities.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a non-canonical amino acid (ncAA). Non-canonical amino acids have gained attention for their ability to expand the genetic code and introduce novel functionalities into proteins.

The compound's mechanism of action is linked to its incorporation into proteins, which can alter protein function and stability. Studies have shown that ncAAs can be utilized in various applications, including:

- Protein Engineering : Enhancing the properties of therapeutic proteins.

- Drug Development : Modifying drug targets to improve efficacy or reduce side effects.

Case Study 1: Incorporation into Membrane Proteins

A study highlighted the incorporation of this compound into integral membrane proteins, demonstrating its utility in studying protein structure and function. The research employed engineered tRNA synthetases to facilitate the incorporation of this ncAA into proteins expressed in E. coli and mammalian cells .

Case Study 2: Inhibition Studies

Research on related compounds has indicated that similar structures can exhibit inhibitory effects on enzymes such as butyrylcholinesterase (BChE). The inhibition mechanism often involves competitive binding, which could be explored further with this compound analogs .

Pharmacological Implications

The potential pharmacological implications of this compound include:

- Therapeutic Applications : Its ability to modify protein interactions suggests potential uses in drug design.

- Biomarker Development : The compound's unique properties may be leveraged to develop new biomarkers for disease states.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.28 g/mol |

| Synthesis Methods | SPPS, Solution-phase synthesis |

| Biological Applications | Protein engineering, Drug development |

| Key Studies | Membrane protein incorporation |

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMZUPFMSNHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443116 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214206-61-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.